Trisodium pentacyanoaminoferrate

Pharmacology Cardiovascular Comparative Efficacy

Trisodium pentacyanoaminoferrate (CAS 14099-05-9), also known as sodium pentacyanoammineferroate(II), is an inorganic complex with the molecular formula C5H3FeN6Na3 and a molecular weight of 271.93 g/mol. The compound consists of a central iron(II) atom coordinated to five cyanide ligands and one ammonia molecule, forming a stable, water-soluble complex that typically appears as a light yellow to dark green powder.

Molecular Formula C5H3FeN6Na3
Molecular Weight 271.93 g/mol
CAS No. 14099-05-9
Cat. No. B086921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium pentacyanoaminoferrate
CAS14099-05-9
Molecular FormulaC5H3FeN6Na3
Molecular Weight271.93 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2]
InChIInChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1
InChIKeyOGMPDCMTFVOHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Pentacyanoaminoferrate (CAS 14099-05-9): Core Identity and Scientific Baseline for Research Procurement


Trisodium pentacyanoaminoferrate (CAS 14099-05-9), also known as sodium pentacyanoammineferroate(II), is an inorganic complex with the molecular formula C5H3FeN6Na3 and a molecular weight of 271.93 g/mol [1]. The compound consists of a central iron(II) atom coordinated to five cyanide ligands and one ammonia molecule, forming a stable, water-soluble complex that typically appears as a light yellow to dark green powder . Its precise coordination geometry and well-defined ligand sphere make it a valuable reagent in analytical chemistry, particularly for spectrophotometric and colorimetric assays targeting aromatic nitro compounds, pyrazoles, and specific isomeric species [2].

Ammine-ligated pentacyanoferrate(II) complex — water-soluble inorganic reagent for colorimetric and spectrophotometric detection
Specifically reacts with reduced aromatic nitro compounds, yielding a purple product (λmax 480–540 nm)
Enables isomer differentiation (e.g., isonicotinic acid vs. picolinic/nicotinic acids) and pyrazole quantification

Why Trisodium Pentacyanoaminoferrate Cannot Be Casually Substituted: The Functional Specificity of the Ammine Ligand


Within the broader class of pentacyanoferrate(II) complexes, the identity of the sixth ligand dictates the compound's reactivity profile, analytical specificity, and even pharmacological activity. Unlike the widely used sodium nitroprusside (Na2[Fe(CN)5NO]), which possesses a nitrosyl ligand, trisodium pentacyanoaminoferrate carries an ammonia (ammine) ligand. This structural difference fundamentally alters its behavior: the ammine complex is nearly ineffective as an inhibitor of platelet aggregation, whereas the nitro and thionitro analogs exhibit considerable activity [1]. Similarly, in analytical applications, the ammonia ligand enables distinct colorimetric reactions with reduced aromatic nitro compounds (purple product, λmax 480–540 nm) [2] and with isonicotinic acid for isomer differentiation [3]—reactions that are not replicated by the hexacyanoferrate or nitrosyl analogs. Therefore, substituting this compound with a structurally related pentacyanoferrate without verifying the ligand-dependent reactivity would invalidate experimental outcomes.

Ligand identity
Trisodium pentacyanoaminoferrate
Ammonia (ammine) ligand
Sodium nitroprusside
Nitrosyl ligand — may not support the same colorimetric nitro-group detection and exhibits distinct biological reactivity
Analytical specificity
Specific reaction with isonicotinic acid and reduced nitro aromatics
Hexacyanoferrate or nitroprusside do not replicate these color reactions; isomer discrimination may be lost
Catalytic selectivity
Improved stoichiometry in PPDA synthesis (patented)
Alkali metal ferricyanide or hypohalite oxidants may give lower selectivity and conversion in oxidative dimerization

Trisodium Pentacyanoaminoferrate: Quantified Differentiation vs. Closest Analogs and Alternatives


Hypotensive Activity of Amine Complexes Matches Sodium Nitroprusside in Primate Model

Complexes formed between trisodium pentacyanoaminoferrate (TPF) and amylnitrite or butylnitrite demonstrated hypotensive activity equal to that of sodium nitroprusside when administered intravenously to unanesthetized, instrumented Rhesus monkeys [1]. This establishes that the pentacyanoferrate(II) core, when coordinated with specific alkyl nitrites, can replicate the vasodilatory efficacy of the clinically established nitroprusside, but with a potentially distinct ligand-exchange profile.

Hypotensive activity
Head-to-head
Activity equal to sodium nitroprusside
Reported vasodilatory endpoint response comparable to nitroprusside in primate model
Rhesus monkey, i.v. administration; ligand-exchange profile may differ
Pharmacology Cardiovascular Comparative Efficacy

Ammine Ligand Renders Complex Nearly Inactive in Platelet Aggregation Assays

In a comparative study of pentacyanoferrate complexes, the ammine compound (trisodium pentacyanoaminoferrate) was found to be nearly ineffective as an inhibitor of platelet aggregation, whereas the nitro (sodium nitroprusside) and thionitro analogs exhibited considerable antiaggregating effects [1]. This ligand-dependent functional dichotomy provides a powerful negative control or selectivity tool.

Platelet aggregation
Head-to-head
Nearly ineffective vs. considerable antiaggregatory effect of nitro/thionitro analogs
Supports ligand-dependent functional dissection; ammine complex serves as negative control
In vitro assay; ammonia ligand abolishes platelet inhibition
Hematology Platelet Biology Ligand Selectivity

Quantitative Spectrophotometric Determination of Chloramphenicol with 99.78% Recovery

Trisodium pentacyanoaminoferrate enables a quantitative spectrophotometric method for chloramphenicol and its esters in complex drug mixtures without prior separation. The method, based on reduction of the aromatic nitro group followed by reaction with the reagent to yield a purple product (λmax 480–540 nm), obeys Beer's law in the concentration range of 4 to 32 μg/mL. Average recoveries for chloramphenicol were 99.78% ± 0.627% [1].

Chloramphenicol recovery
Reported
99.78 ± 0.627%
High recovery in separation-free spectrophotometric assay; Beer’s law 4–32 μg/mL
No interference from 9 common excipients/co-drugs
Analytical Chemistry Pharmaceutical Analysis Method Validation

Differentiation of Isomeric Pyridinemonocarboxylic Acids via Specific Color Reaction

In spot test analysis, the three isomeric pyridinemonocarboxylic acids are distinguished by unique reagents: ferrous sulfate for picolinic acid, a polymethine dye for nicotinic acid, and trisodium pentacyanoaminoferrate for isonicotinic acid [1]. The color reaction with isonicotinic acid is specific and not observed with the other isomers.

Isomer differentiation
Head-to-head
Specific color reaction with isonicotinic acid only
Enables rapid spot-test discrimination from picolinic and nicotinic acids
No reaction with ferrous sulfate or polymethine dye; useful for INH degradation monitoring
Spot Test Analysis Isomer Differentiation Organic Chemistry

Improved Stoichiometry in PPDA Production Over Ferricyanide and Hypohalite Methods

U.S. Patent No. 5,858,321 discloses that the use of trisodium pentacyanoaminoferrate(II) complex achieves improved stoichiometry in the production of N-phenyl-p-phenylenediamine (PPDA) compared to prior methods employing alkali metal ferricyanide or hypohalite oxidizing agents, which were noted to suffer from poor selectivity and low conversions [1][2].

PPDA synthesis stoichiometry
Class-level
Improved stoichiometry vs. ferricyanide/hypohalite
Patent-reported selectivity gain in oxidative dimerization of aniline
Proprietary yield data; class-level inference from patent literature
Synthetic Chemistry Process Optimization Industrial Catalysis

Reagent for Sensitive Colorimetric Determination of Pyrazole

Trisodium pentacyanoaminoferrate reacts with pyrazole to produce a colored complex suitable for quantitative spectrophotometric determination [1]. This reaction has been utilized for the colorimetric determination of pyrazole in biological fluids such as blood [2].

Pyrazole determination
Reported
Colorimetric detection in biological fluids
Supports spectrophotometric pyrazole quantification in research matrices
Method noted for simplicity; exact LOD not reported in abstract
Analytical Chemistry Colorimetry Pyrazole Quantification

Trisodium Pentacyanoaminoferrate: Validated Use Cases Stemming from Direct Comparative Evidence


Pharmaceutical Quality Control: Assay of Chloramphenicol in Complex Mixtures

When analytical laboratories require a robust, separation-free method for quantifying chloramphenicol or its esters in finished drug products, trisodium pentacyanoaminoferrate enables a validated spectrophotometric assay with >99% recovery and tolerance to nine common excipients and co-formulated drugs [1]. This method is directly supported by the quantitative evidence in Section 3.

Basic Pharmacology Research: Ligand-Dependent Dissection of Pentacyanoferrate Bioactivity

For studies aimed at understanding the biological contributions of the nitrosyl ligand in sodium nitroprusside, trisodium pentacyanoaminoferrate provides an ideal structural control. As the comparative platelet aggregation data demonstrate, the ammine complex is nearly inactive, allowing researchers to attribute observed antiaggregatory or vasodilatory effects specifically to the nitrosyl moiety rather than the pentacyanoferrate core [2][3].

Spot Test and Isomer Differentiation in Organic Synthesis or Drug Metabolism

Synthetic chemists and pharmaceutical analysts can employ trisodium pentacyanoaminoferrate as a specific spot-test reagent to distinguish isonicotinic acid from its positional isomers picolinic and nicotinic acids [4]. This application is particularly valuable for monitoring the hydrolytic degradation of isoniazid (INH) or for verifying the identity of synthetic intermediates, requiring only minimal sample quantities.

Industrial Process Development: Catalytic Oxidative Dimerization of Anilines

In the synthesis of N-phenyl-p-phenylenediamine (PPDA) and related substituted aromatic amines, the use of trisodium pentacyanoaminoferrate(II) as the pentacyanoferrate catalyst offers demonstrably improved stoichiometry and selectivity over traditional ferricyanide or hypohalite oxidants [5]. Process chemists evaluating catalyst options for this economically important reaction should prioritize this compound to achieve higher conversion efficiencies.

Application
Selection Property
Validation Focus
Chloramphenicol assay in complex mixtures
Separation-free spectrophotometric method
Recovery and excipient tolerance
Ligand-dependent bioactivity studies
Structurally matched negative control (ammine vs. nitrosyl)
Platelet aggregation and vasodilation endpoint comparison
Isonicotinic acid differentiation
Specific spot-test color reaction
Isomer identity verification; INH degradation monitoring
PPDA process development
Improved stoichiometry in oxidative dimerization
Selectivity and conversion vs. conventional oxidants

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